molecular formula C18H20Cl2N2O6S2 B2656062 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine CAS No. 428498-35-5

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine

Cat. No. B2656062
M. Wt: 495.39
InChI Key: SLJBYLIVNMTPFF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine derivatives have been studied for their potential in inhibiting the HIV-1 reverse transcriptase enzyme. For instance, Romero et al. (1994) synthesized a variety of analogues that were significantly more potent than the lead molecule in this class, showcasing their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Metal-Free Solvothermal Reactions

In the field of crystal growth and design, Lu et al. (2011) explored the reactions of halogenated derivatives with piperazine, leading to the formation of organic complexes. This study highlighted a novel metal-free in situ ligand formation, indicating a potential application in the synthesis of new organic materials (Lu et al., 2011).

Dopamine Uptake Inhibitors

Ironside et al. (2002) discussed the synthesis of a dopamine uptake inhibitor, GBR-12909, which includes derivatives of piperazine. This study focused on developing a robust process for large-scale preparation, emphasizing the compound's significance in neurological research (Ironside et al., 2002).

Nanofiltration Membrane Development

Research by Liu et al. (2012) in the field of membrane science involved using derivatives similar to 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine in the development of sulfonated thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating their utility in water treatment and purification (Liu et al., 2012).

Drug Metabolism Studies

The study of drug metabolism is another significant area where derivatives of this compound have been utilized. For example, Kawashima et al. (1991) investigated the metabolites of a related compound in rats, providing insights into the metabolic pathways and potential implications for pharmacokinetics (Kawashima et al., 1991).

Antimicrobial Activity

Lunagariya et al. (2007) synthesized and evaluated the antimicrobial activities of bis-1,3,5-triazinyl dithiocarbamates, which share structural similarities with 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine. This highlights the potential use of such compounds in developing new antimicrobial agents (Lunagariya et al., 2007).

Chemical Analysis

El-Sherbiny et al. (2005) utilized a similar compound for the separation and analysis of flunarizine and its degradation products, demonstrating the application of piperazine derivatives in analytical chemistry (El-Sherbiny et al., 2005).

Future Directions

Piperazine derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on exploring new synthetic routes, studying their biological activities, and developing new drugs based on these compounds .

properties

IUPAC Name

1,4-bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O6S2/c1-27-15-11-13(19)3-5-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-6-4-14(20)12-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJBYLIVNMTPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-chloro-2-methoxybenzenesulfonyl)piperazine

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